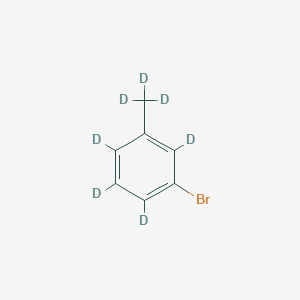

3-Bromotoluene-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromotoluene-d7: is a deuterated derivative of 3-bromotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and ability to be used as a tracer in nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromotoluene-d7 can be synthesized by reacting 3-bromotoluene with deuterated sodium (NaD) in a dry solvent. The reaction typically involves dissolving 3-bromotoluene in a dry solvent, such as tetrahydrofuran (THF), and then adding deuterated sodium. The mixture is stirred and allowed to react, followed by purification through extraction and distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product.

化学反応の分析

Types of Reactions: 3-Bromotoluene-d7 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding bromobenzoic acid or bromobenzaldehyde.

Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed cyanation and coupling reactions to form trisubstituted alkenylboranes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) is often used as an oxidizing agent.

Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of ligands and bases.

Major Products:

- Bromobenzoic Acid

- Bromobenzaldehyde

- Trisubstituted Alkenylboranes

科学的研究の応用

3-Bromotoluene-d7 is widely used in scientific research, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a tracer to study molecular structures and dynamics.

- Isotope Labeling: Used in the precise determination of bromine isotope ratios in organic compounds .

- Organic Synthesis: Acts as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Bromotoluene-d7 involves its participation in various chemical reactions due to the presence of the bromine atom and the deuterated methyl group. The bromine atom can undergo substitution reactions, while the deuterated methyl group provides stability and unique properties for tracing and analysis in NMR spectroscopy .

類似化合物との比較

- 2-Bromotoluene

- 4-Bromotoluene

- Bromobenzene

Comparison:

- 2-Bromotoluene and 4-Bromotoluene: These compounds differ in the position of the bromine atom on the toluene ring. While 3-Bromotoluene-d7 has the bromine atom at the third position, 2-Bromotoluene and 4-Bromotoluene have it at the second and fourth positions, respectively .

- Bromobenzene: This compound lacks the methyl group present in this compound, making it less versatile in certain reactions.

This compound stands out due to its deuterated nature, making it particularly useful in NMR spectroscopy and isotope labeling studies.

生物活性

3-Bromotoluene-d7 is a deuterated derivative of 3-bromotoluene, characterized by the substitution of hydrogen atoms in the methyl group with deuterium isotopes. This modification enhances its utility in various biological and chemical studies, particularly in tracing metabolic pathways and understanding the behavior of brominated compounds in biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic effects, and potential applications in research.

- Molecular Formula : C7H7BrD7

- Molecular Weight : Approximately 175.035 g/mol

- Physical State : Colorless liquid

- Boiling Point : ~183.8 °C

- Melting Point : 26 to 29 °C

Toxicological Profile

3-Bromotoluene has been noted for its potential toxicity, particularly regarding its effects on aquatic organisms and human health. The following findings summarize its toxicological implications:

- Skin and Eye Irritation : Exposure to 3-bromotoluene can cause irritation to the skin, eyes, and respiratory system, necessitating careful handling in laboratory settings .

- Aquatic Toxicity : Studies indicate that brominated aromatic hydrocarbons, including 3-bromotoluene, may exhibit harmful effects on aquatic life due to their persistence and bioaccumulation potential.

Metabolic Studies

The use of deuterated compounds like this compound allows researchers to trace metabolic pathways more effectively. The following table summarizes key findings from metabolic studies involving brominated compounds:

Case Studies

Several case studies have highlighted the biological activity of brominated compounds similar to this compound:

- Neurotoxicity Evaluation :

-

Environmental Impact :

- Research on the environmental impact of brominated compounds revealed that they can disrupt aquatic ecosystems due to their persistence and bioaccumulation tendencies. This is particularly relevant for compounds like this compound that share structural similarities with known toxicants.

Discussion

The biological activity of this compound remains an area of ongoing research. Its deuterated nature provides valuable insights into metabolic processes and toxicological assessments. While current studies suggest limited neurotoxic potential, the environmental implications of its use warrant further investigation.

特性

分子式 |

C7H7Br |

|---|---|

分子量 |

178.08 g/mol |

IUPAC名 |

1-bromo-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChIキー |

WJIFKOVZNJTSGO-AAYPNNLASA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C([2H])([2H])[2H])[2H] |

正規SMILES |

CC1=CC(=CC=C1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。